Lipophilicity Control: CLogP of the Hydrochloride Salt vs. Free Base and Des‑Methyl Analog
The hydrochloride salt exhibits a calculated logP (CLogP) of 0.718, positioning it in the optimal range for fragment‑based lead discovery (CLogP < 3) . The free base (CAS 2109509‑60‑4) is expected to have a higher CLogP due to the absence of the polar HCl component, while the des‑methyl analog 4‑(trifluoromethyl)‑1H‑imidazol‑2‑amine (CAS 1394042‑18‑2) lacks the lipophilicity contribution of the N‑methyl group. For fragment libraries, a CLogP shift of ≥ 0.3 units can meaningfully alter solubility and protein binding.
| Evidence Dimension | Calculated octanol‑water partition coefficient (CLogP) |
|---|---|
| Target Compound Data | CLogP = 0.718 (1‑methyl‑4‑CF₃‑imidazol‑2‑amine·HCl) |
| Comparator Or Baseline | Free base (CAS 2109509‑60‑4): CLogP not directly reported but predicted to be higher. 1‑Methyl‑4‑(trifluoromethyl)‑1H‑imidazole (lacks 2‑NH₂): XLogP3‑AA = 0.9 . |
| Quantified Difference | Target CLogP is 0.718; comparator imidazole (without amine) has XLogP 0.9. The amine·HCl salt reduces logP by ≥ 0.2 units relative to a neutral imidazole scaffold. |
| Conditions | CLogP calculated by Enamine using proprietary algorithm; XLogP3‑AA from Guidechem . |
Why This Matters
A CLogP near 0.7 balances aqueous solubility and membrane permeability, reducing the risk of non‑specific binding or precipitation in biochemical assays compared with more lipophilic analogs.
